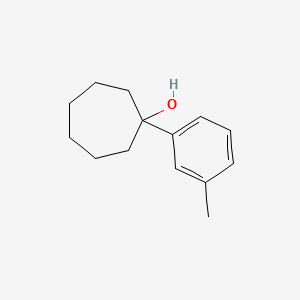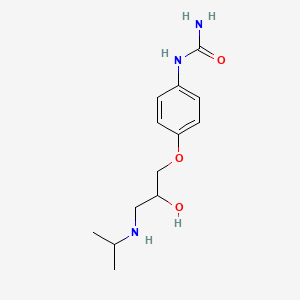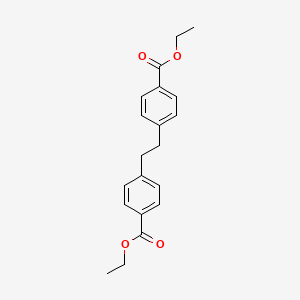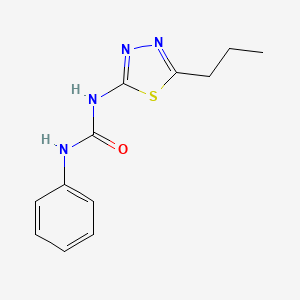
2-Methyl-2-(4-methylphenyl)-1,3-dithiane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-2-(4-methylphenyl)-1,3-dithiane is an organic compound that belongs to the class of dithianes. Dithianes are sulfur-containing heterocycles that are often used as protecting groups for carbonyl compounds in organic synthesis. The presence of the dithiane ring imparts unique chemical properties to the molecule, making it a valuable intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-(4-methylphenyl)-1,3-dithiane typically involves the reaction of 4-methylbenzaldehyde with propane-1,3-dithiol in the presence of an acid catalyst. The reaction proceeds through the formation of a thioacetal intermediate, which then cyclizes to form the dithiane ring. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like boron trifluoride etherate.
Industrial Production Methods
On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control over reaction parameters and improved yields. The use of automated systems can also enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-(4-methylphenyl)-1,3-dithiane undergoes various types of chemical reactions, including:
Oxidation: The dithiane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to yield the corresponding thiol or thioether.
Substitution: Nucleophilic substitution reactions can occur at the methyl group or the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various substituted dithianes depending on the nucleophile used.
Scientific Research Applications
2-Methyl-2-(4-methylphenyl)-1,3-dithiane has several applications in scientific research:
Chemistry: Used as a protecting group for carbonyl compounds and as an intermediate in the synthesis of complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and as a building block in the synthesis of polymers and materials.
Mechanism of Action
The mechanism of action of 2-Methyl-2-(4-methylphenyl)-1,3-dithiane involves its ability to interact with various molecular targets. The dithiane ring can undergo nucleophilic attack, leading to the formation of reactive intermediates that can interact with enzymes or other biomolecules. The compound’s effects are mediated through its interactions with specific molecular pathways, which can vary depending on the context of its use.
Comparison with Similar Compounds
Similar Compounds
1,3-Dithiane: A simpler dithiane compound without the methyl and phenyl substituents.
2-Phenyl-1,3-dithiane: Similar structure but with a phenyl group instead of a methylphenyl group.
2-Methyl-1,3-dithiane: Lacks the aromatic ring present in 2-Methyl-2-(4-methylphenyl)-1,3-dithiane.
Uniqueness
This compound is unique due to the presence of both a methyl group and a 4-methylphenyl group, which impart distinct chemical properties and reactivity. These substituents can influence the compound’s stability, solubility, and reactivity, making it a valuable intermediate in organic synthesis.
Properties
Molecular Formula |
C12H16S2 |
|---|---|
Molecular Weight |
224.4 g/mol |
IUPAC Name |
2-methyl-2-(4-methylphenyl)-1,3-dithiane |
InChI |
InChI=1S/C12H16S2/c1-10-4-6-11(7-5-10)12(2)13-8-3-9-14-12/h4-7H,3,8-9H2,1-2H3 |
InChI Key |
GMUTWUYSTCTPRO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2(SCCCS2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[4-(4-fluorophenoxy)-1H-pyrazol-3-yl]benzene-1,3-diol](/img/structure/B11969848.png)
![methyl (2E)-2-[4-(allyloxy)benzylidene]-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11969852.png)
![2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-methylphenyl)methylidene]acetohydrazide](/img/structure/B11969867.png)


![3-(3,4-dichlorophenyl)-N'-[(E)-(2,4-dichlorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11969899.png)



![5-(2-bromophenyl)-4-({(E)-[4-(pentyloxy)phenyl]methylidene}amino)-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B11969910.png)

![4-{[(1E,2E)-3-(furan-2-yl)-2-methylprop-2-en-1-ylidene]amino}-5-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11969917.png)
![N'-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide](/img/structure/B11969922.png)

